1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)-
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s systematic name according to IUPAC nomenclature.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Polymer Synthesis
1-Naphthalenecarboxamide derivatives are explored in the synthesis of polymers. For instance, chain-growth condensation polymerization of naphthalenecarboxamide esters has been studied, producing poly(naphthalenecarboxamide) with defined molecular weights and low polydispersity. These developments in polymer chemistry can lead to new materials with specific physical and chemical properties (Mikami et al., 2011).
Organic Synthesis
Research into the synthesis of mono- and difluoronaphthoic acids has been conducted, highlighting the utility of aryl carboxamides (including 1-naphthalenecarboxamide derivatives) in the synthesis of biologically active compounds. This research is significant for developing novel synthetic pathways for potentially therapeutic compounds (Tagat et al., 2002).
Fluorescent Chemosensors
N-ethyl-1-naphthalenecarboxamide has been synthesized and studied as a fluorescent chemosensor for metal ions. Such compounds are valuable in analytical chemistry for detecting and quantifying metal ions, which has applications in environmental monitoring and industrial processes (Kawakami et al., 2002).
Angiogenesis Inhibition
6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides have been identified as potent inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. These compounds show promise in the treatment of solid tumors and diseases where angiogenesis plays a crucial role (Bold et al., 2016).
Material Science
A novel trifluoromethyl-substituted bis(ether amine) monomer derived from naphthalene and aromatic dianhydrides has been synthesized. This research contributes to the development of new materials, particularly fluorinated polyimides, which are known for their excellent thermal stability and potential applications in electronics and aerospace industries (Chung & Hsiao, 2008).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at safety precautions that need to be taken when handling the compound.
Future Directions
This would involve looking at areas where further research could be done. It could include potential applications of the compound, or ways in which its synthesis could be improved.
Please note that this is a general guide, and the specific details would depend on the particular compound being studied. For a comprehensive analysis, you may want to consult a specialist or refer to scientific literature.
properties
IUPAC Name |
6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSTLQFDDAULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)- | |
CAS RN |
890128-81-1 | |
Record name | BFH-722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BFH772 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BFH-772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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